molecular formula C7H13BrN4O B13074330 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13074330
M. Wt: 249.11 g/mol
InChI Key: WDPMUQYJFCCVMU-UHFFFAOYSA-N
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Description

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C7H13BrN4O and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Biological Activity

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include a triazole ring and various functional groups. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13BrN4O
  • Molecular Weight : 249.11 g/mol
  • IUPAC Name : this compound

Biological Activities

Compounds containing the 1,2,4-triazole scaffold are known for a variety of biological activities. The specific activities of this compound include:

Antimicrobial Activity
Triazole derivatives exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth against various strains including Staphylococcus aureus and Escherichia coli. The presence of the bromo and amino groups in this compound may enhance its antimicrobial efficacy compared to other triazoles lacking these substituents .

Anticancer Potential
The triazole ring is often associated with anticancer properties. Research indicates that derivatives of triazole can interfere with cell cycle progression and induce apoptosis in cancer cells. For instance, compounds structurally related to 4-(3-amino-5-bromo-1H-1,2,4-triazol) have been shown to inhibit kinesin spindle protein (KSP), leading to mitotic arrest in cancer cells .

Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways. The exact mechanism remains under investigation but could involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
  • Interaction with DNA/RNA : Triazoles can intercalate into DNA or RNA structures, disrupting normal cellular processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against standard bacterial strains. The results indicated that compounds with similar structural motifs to 4-(3-amino-5-bromo) demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against E. coli and S. aureus .

Case Study 2: Anticancer Activity

In vitro assays showed that a related triazole compound induced apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting KSP activity. This suggests that 4-(3-amino-5-bromo) could potentially serve as a lead compound for anticancer drug development .

Comparative Analysis

To illustrate the potential advantages of 4-(3-amino-5-bromo) over other triazole derivatives, the following table summarizes key features and activities:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
4-(3-Amino-5-bromo)Bromo and amino groupsModerate (MIC ~31.25 µg/mL)Induces apoptosis
3-Amino-triazoleLacks bromo groupLowMinimal
Benzyl-triazoleBenzyl substituentHighModerate

Properties

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

IUPAC Name

4-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C7H13BrN4O/c1-7(2,13)3-4-12-5(8)10-6(9)11-12/h13H,3-4H2,1-2H3,(H2,9,11)

InChI Key

WDPMUQYJFCCVMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C(=NC(=N1)N)Br)O

Origin of Product

United States

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